molecular formula C9H9NO3 B2371823 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one CAS No. 1059200-23-5

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B2371823
CAS No.: 1059200-23-5
M. Wt: 179.175
InChI Key: WWWQPOKWIXIGIY-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a hydroxyphenyl group attached to the oxazolidinone ring

Mechanism of Action

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with HPPD enzymes from both plants and animals . The interaction modes of HPPD enzymes with selective and non-selective herbicides have been studied to identify the molecule groups essential to their activity . The compound’s interaction with its targets results in changes that are mediated by molecular computations .

Biochemical Pathways

The compound affects the biochemical pathways involving the catabolism of tyrosine and the cascade of photosynthesis . The compound’s interaction with HPPD affects the metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .

Pharmacokinetics

Related compounds such as 4-hydroxyacetophenone are transformed into o-acetylhydroquinone by the enzyme 4-hydroxyacetophenone monooxygenase, which is found in pseudomonas fluorescens . This suggests that similar metabolic transformations may occur with this compound.

Result of Action

The inhibition of hppd has different effects on plants and animals . In animals, HPPD plays an important role in the catabolism of tyrosine, while in plants, it operates in the cascade of photosynthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as genetics, environmental factors, sex, and race are thought to contribute to the development of an immune response . Early-life epigenetic modifications, which determine the expression of genetic information stored in the genome, are viewed as one of the general mechanisms linking prenatal exposure and phenotypic changes later in life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate amine and a carbonyl source. One common method is the cyclization of 4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. Catalysts such as palladium or other transition metals may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The oxazolidinone ring can be reduced to form corresponding amines or alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or alcohols derived from the oxazolidinone ring.

    Substitution: Ethers or esters formed from the hydroxy group.

Scientific Research Applications

Chemistry

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of certain transformations.

    Polymer Science: It is used as a monomer or cross-linking agent in the synthesis of advanced polymers with unique properties.

Biology

    Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes, making it a potential candidate for drug development.

    Antioxidant Activity: The hydroxyphenyl group imparts antioxidant properties, which can be beneficial in biological systems.

Medicine

Industry

    Material Science: It is used in the development of advanced materials with enhanced mechanical and thermal properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Comparison with Similar Compounds

4-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

4-(4-hydroxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-7-3-1-6(2-4-7)8-5-13-9(12)10-8/h1-4,8,11H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWQPOKWIXIGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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